molecular formula C22H21NO5 B11038144 Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate

Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate

Cat. No.: B11038144
M. Wt: 379.4 g/mol
InChI Key: CSPIAUSECNNHDW-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxybenzoyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl Alcohol: Used in the preparation of semiconductors and as a reagent in organic synthesis.

    2-Methoxyphenyl Isocyanate: Employed as a chemoselective reagent for amine protection/deprotection sequences.

    Bis(4-methoxybenzoyl)diethylgermanium: Utilized in various chemical reactions and as an intermediate in organic synthesis.

Uniqueness

ETHYL 4-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C22H21NO5/c1-4-28-22(25)20-19(14-5-9-16(26-2)10-6-14)18(13-23-20)21(24)15-7-11-17(27-3)12-8-15/h5-13,23H,4H2,1-3H3

InChI Key

CSPIAUSECNNHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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